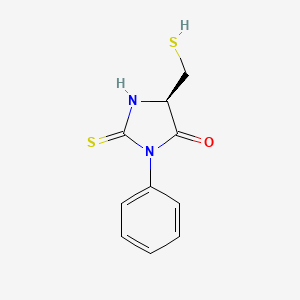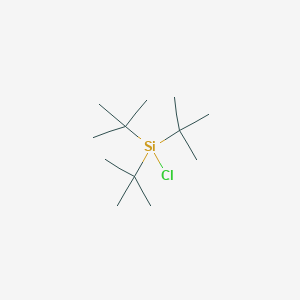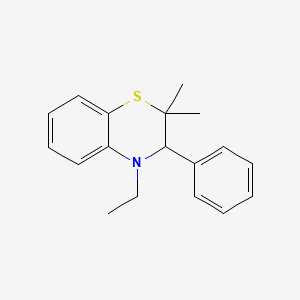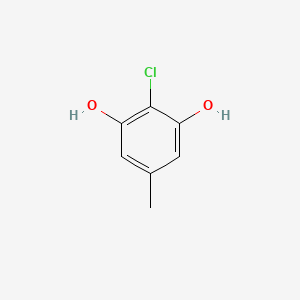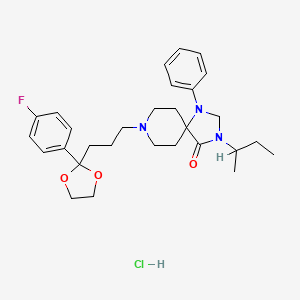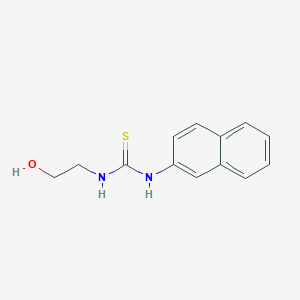![molecular formula C13H17NO6S B14638375 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine CAS No. 55657-60-8](/img/structure/B14638375.png)
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methanesulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to the L-phenylalanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a carbamate.
Formation of the Methanesulfonyl Ethoxycarbonyl Intermediate: Methanesulfonyl chloride is reacted with ethylene glycol to form the methanesulfonyl ethoxycarbonyl intermediate.
Coupling Reaction: The protected L-phenylalanine is then coupled with the methanesulfonyl ethoxycarbonyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and large-scale reactors to facilitate the reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield thiol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the enzyme, leading to various biological effects.
Comparación Con Compuestos Similares
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-phenylalanine: The D-isomer of the compound.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tyrosine: A similar compound with a hydroxyl group on the aromatic ring.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tryptophan: A similar compound with an indole ring.
Uniqueness: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the L-phenylalanine backbone. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
55657-60-8 |
|---|---|
Fórmula molecular |
C13H17NO6S |
Peso molecular |
315.34 g/mol |
Nombre IUPAC |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)8-7-20-13(17)14-11(12(15)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
Clave InChI |
SYRWOKWMUHJGDY-NSHDSACASA-N |
SMILES isomérico |
CS(=O)(=O)CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CS(=O)(=O)CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)


